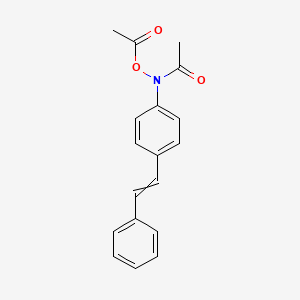

N-Acetoxy-4-acetamidostilbene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO3 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

[N-acetyl-4-(2-phenylethenyl)anilino] acetate |

InChI |

InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3 |

InChI Key |

DQOBUTWTHQJLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C |

Synonyms |

N-acetoxy-4-acetamidostilbene N-acetoxy-4-acetylaminostilbene N-acetoxy-4-acetylaminostilbene, (E)-isomer N-acetoxy-N-(4-stilbenyl)acetamide |

Origin of Product |

United States |

Synthesis and Chemical Properties Relevant to Reactivity

The synthesis of N-Acetoxy-4-acetamidostilbene is a multi-step process that involves the initial construction of the stilbene (B7821643) backbone, followed by functional group manipulations to introduce the N-acetoxyacetamido moiety. The stereochemistry of the stilbene double bond is a critical aspect of its synthesis.

Precursor Compounds and Derivatization Strategies

The primary precursor for this compound is its corresponding N-hydroxy derivative, N-hydroxy-4-acetamidostilbene . The synthesis of this precursor often starts from trans-4-nitrostilbene. A common and effective method for the reduction of the nitro group to a hydroxylamine (B1172632) is the use of a Zn/Cu couple oup.com. This reduction is a crucial step and provides the N-hydroxy-aryl intermediate.

Following the formation of N-hydroxy-4-acetamidostilbene, the final derivatization step is acetylation. This is typically achieved by reacting the N-hydroxy compound with an acetylating agent to yield this compound oup.com. A general method for the synthesis of N-acetoxy-N-arylamides involves the double acylation of hydroxylamines with aldehydes in the presence of diacetoxyiodobenzene, which can also be applied to produce the target compound rsc.orgrsc.org.

The synthesis of the initial trans-4-nitrostilbene can be accomplished through various olefination reactions, such as the Perkin reaction, by reacting 4-nitrophenylacetic acid with benzaldehyde (B42025) [].

| Precursor Compound | Derivatization Strategy | Product |

| trans-4-Nitrostilbene | Reduction with Zn/Cu couple | N-Hydroxy-4-acetamidostilbene |

| N-Hydroxy-4-acetamidostilbene | Acetylation | This compound |

| 4-Nitrophenylacetic acid and Benzaldehyde | Perkin reaction | trans-4-Nitrostilbene |

Stereoselective Synthesis Approaches for Stilbene Isomers

The geometry of the stilbene double bond can significantly influence the biological activity of its derivatives. Therefore, stereoselective synthesis is of paramount importance. The two most prominent methods for achieving high stereoselectivity in stilbene synthesis are the Heck reaction and the Wittig reaction.

The Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgtestbook.comorganic-chemistry.org. For the synthesis of trans-stilbenes, the Heck reaction is often highly stereoselective organic-chemistry.org. The reaction of an aryl halide (e.g., 4-iodoacetanilide) with styrene, catalyzed by a palladium complex, can yield the trans-4-acetamidostilbene with high selectivity um.edu.myresearchgate.net. The choice of catalyst, ligands, and reaction conditions can be optimized to maximize the yield and stereoselectivity of the desired trans isomer libretexts.orgchim.it.

The Wittig reaction provides another versatile route to stilbenes, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone organic-chemistry.orgharvard.edupitt.edu. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes (trans), while non-stabilized ylides favor the formation of (Z)-alkenes (cis) organic-chemistry.org. For the synthesis of trans-4-acetamidostilbene, a stabilized phosphorus ylide derived from a 4-acetamidobenzylphosphonium salt would be reacted with benzaldehyde. Conversely, to obtain the cis isomer, a non-stabilized ylide would be employed. The Schlosser modification of the Wittig reaction can also be used to achieve high E-selectivity harvard.edu.

| Reaction | Reactants | Catalyst/Reagents | Predominant Isomer |

| Heck Reaction | 4-Iodoacetanilide, Styrene | Palladium catalyst, Base | trans |

| Wittig Reaction (Stabilized Ylide) | 4-Acetamidobenzyltriphenylphosphonium salt, Benzaldehyde | Base | trans (E) |

| Wittig Reaction (Non-stabilized Ylide) | Benzyltriphenylphosphonium salt, 4-Acetamidobenzaldehyde | Base | cis (Z) |

Chemical Reactivity and Formation of Electrophilic Species

The carcinogenicity of this compound is attributed to its metabolic activation, leading to the formation of highly reactive electrophilic species that can interact with cellular nucleophiles such as DNA and RNA nih.govresearchgate.nettandfonline.com.

Generation of Nitrenium Ions from Acetoxy Esters

Upon metabolic or chemical activation, this compound can undergo heterolytic cleavage of the N-O bond of the acetoxy group. This process leads to the formation of a highly electrophilic arylnitrenium ion (Ar-N⁺-COCH₃) and an acetate (B1210297) anion nih.govpublish.csiro.au. The generation of these nitrenium ions is considered a critical step in the initiation of carcinogenesis by aromatic amines and their derivatives publish.csiro.auiastate.eduaacrjournals.orgnsf.govrsc.orgacs.org. These nitrenium ions are potent electrophiles that can readily react with the nucleophilic sites on DNA and RNA bases, leading to the formation of covalent adducts nih.govresearchgate.nettandfonline.com. The solvolysis of N-acetoxy-N-arylacetamides in aqueous environments can facilitate the generation of these reactive nitrenium ions nih.govrsc.orgrsc.org. The order of initiating activity of various N-acetoxy-N-arylacetamides in mouse skin has been correlated with their ability to form nitrenium ions nih.govoup.com.

Radical Cation Formation and Reactivity

In addition to the heterolytic cleavage leading to nitrenium ions, this compound can also be involved in single-electron transfer processes, resulting in the formation of a radical cation . The formation of radical cations from N-acetoxy-N-arylacetamides has been suggested to be related to their adduct-forming abilities aacrjournals.org. For instance, the reaction of N-acetoxy-N-arylacetamides with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been used to assess their ability to form radical cations, although this compound showed a negligible effect in this specific assay compared to other analogues aacrjournals.org.

However, radical cations of acetamidostilbene derivatives have been implicated in other reactions, such as the FeCl₃-mediated cyclization of acetamido stilbenes, which can lead to the formation of indoline (B122111) structures researchgate.netresearchgate.net. These reactions are proposed to proceed through a radical cationic cascade um.edu.my. The generation and synthetic applications of nitrogen radical cations from various amine derivatives are an active area of research nih.gov.

Solvolysis Pathways and Intermediate Species

The solvolysis of N-acetoxy-N-arylacetamides, including this compound, in protic solvents can proceed through different pathways, leading to various intermediate species. The primary pathway involves the heterolysis of the N-O bond to generate the arylnitrenium ion, as discussed above rsc.orgrsc.org. The stability and subsequent reactions of this nitrenium ion are influenced by the structure of the aryl group.

Metabolic Activation and Enzymatic Transformations

Pathways of N-Oxidation and Esterification in Model Systems

The metabolic activation of aromatic amines and amides like 4-acetamidostilbene is a well-studied pathway to carcinogenesis. nih.gov This process typically begins with N-oxidation, followed by an esterification reaction, which converts the relatively stable initial metabolite into a highly reactive species.

The primary pathway involves two key steps:

N-Oxidation: The parent compound, 4-acetamidostilbene, undergoes N-hydroxylation to form N-hydroxy-4-acetamidostilbene. This reaction introduces a hydroxyl group onto the nitrogen atom of the acetamido moiety and is a critical activating step. nih.govnih.gov This N-hydroxy metabolite is considered a proximate carcinogen.

Esterification: The newly formed N-hydroxy-4-acetamidostilbene is then subject to esterification. Specifically, O-acetylation of the hydroxylamine (B1172632) produces the highly reactive N-acetoxy-4-acetamidostilbene. nih.gov This N-acetoxy ester is a more potent electrophile than its N-hydroxy precursor due to the acetoxy group being a better leaving group. This process of converting an N-hydroxy metabolite to an N-acetoxy ester significantly enhances its reactivity towards cellular nucleophiles like DNA.

These pathways have been elucidated in various model systems, confirming that the formation of this compound is a crucial event in the bioactivation of 4-acetamidostilbene. nih.gov

Role of Biotransforming Enzymes in this compound Metabolism

The conversion of 4-acetamidostilbene and its derivatives is catalyzed by a specific set of biotransforming enzymes. The balance between activating and detoxifying pathways, governed by these enzymes, determines the ultimate metabolic fate and biological activity of the compound.

N-Acetyltransferases (NATs) are cytosolic enzymes that play a dual role in the metabolism of aromatic amines. al-edu.comwikipedia.org They are pivotal in the final activation step leading to this compound.

NATs catalyze two significant reactions in this pathway:

O-Acetylation: NAT enzymes transfer an acetyl group from the cofactor acetyl-Coenzyme A (AcCoA) to the oxygen of an arylhydroxylamine, such as N-hydroxy-4-acetamidostilbene. This reaction directly yields the reactive N-acetoxyarylamine (this compound). al-edu.com

N,O-Transacetylation: In an AcCoA-independent reaction, NATs can catalyze an intramolecular transfer of the acetyl group from the nitrogen of an arylhydroxamic acid (the N-hydroxy-amide form) to its oxygen. This also results in the formation of the N-acetoxy ester. al-edu.com

Polymorphisms in NAT genes can lead to rapid or slow acetylator phenotypes, which can influence the rate of both detoxification (N-acetylation of amines) and activation (O-acetylation of N-hydroxy metabolites). nih.govnih.gov

N-Deacetylases, on the other hand, catalyze the removal of the acetyl group from 4-acetamidostilbene to yield 4-aminostilbene. nih.gov This represents a competing pathway to N-oxidation. While deacetylation can be a detoxification step, the resulting primary amine can also be a substrate for other activation pathways.

Table 1: Reactions Catalyzed by N-Acetyltransferases (NATs) in Stilbene (B7821643) Metabolism

| Reaction Type | Substrate | Co-factor | Product | Significance |

|---|---|---|---|---|

| O-Acetylation | N-hydroxy-4-acetamidostilbene | Acetyl-CoA | This compound | Activation |

| N,O-Transacetylation | N-hydroxy-4-acetamidostilbene | None | This compound | Activation |

| N-Acetylation | 4-aminostilbene | Acetyl-CoA | 4-acetamidostilbene | Detoxification/Metabolic Cycling |

The Cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that are essential for the metabolism of a vast array of xenobiotics, including drugs and carcinogens. wikipedia.orgnih.govnih.gov In the context of 4-acetamidostilbene, CYPs are responsible for the initial and rate-limiting step of metabolic activation.

The primary role of CYPs is to catalyze the N-hydroxylation of the parent compound, 4-acetamidostilbene, to generate N-hydroxy-4-acetamidostilbene. nih.govnih.gov This oxidative reaction is a prerequisite for the subsequent esterification that forms this compound. nih.gov Various CYP isoforms, primarily located in the liver, can participate in this reaction, and their expression levels can significantly impact the rate of activation. nih.gov Other oxidoreductases may also be involved, but P450-mediated N-hydroxylation is considered the principal activation pathway for aromatic amines and amides. nih.govumn.edu

Table 2: Key Enzymatic Families in this compound Formation

| Enzyme Family | Primary Role | Substrate | Product | Step in Pathway |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | N-Oxidation (Hydroxylation) | 4-acetamidostilbene | N-hydroxy-4-acetamidostilbene | Activation Step 1 |

| N-Acetyltransferase (NAT) | O-Acetylation / N,O-Transacetylation | N-hydroxy-4-acetamidostilbene | This compound | Activation Step 2 |

| N-Deacetylase | Deacetylation | 4-acetamidostilbene | 4-aminostilbene | Competing Pathway |

Involvement of N-Acetyltransferases (NATs) and N-Deacetylases

Formation and Stability of Ultimate Reactive Metabolites

This compound is itself a potent electrophilic reactant, but it is also a precursor to what is considered the ultimate carcinogenic species. acs.org The stability of this N-acetoxy ester is relatively low in a biological environment, facilitating its reaction with cellular macromolecules.

The key transformation is the heterolytic cleavage of the nitrogen-oxygen (N-O) bond of this compound. This cleavage releases an acetate (B1210297) anion and generates a highly unstable and electrophilic nitrenium ion (or arylnitrenium ion). This nitrenium ion is the ultimate reactive metabolite, which readily attacks nucleophilic sites on DNA and proteins, forming covalent adducts. nih.gov The formation of these adducts is a critical event initiating the process of chemical carcinogenesis. acs.org

The reactivity of this compound is significantly greater than its N-hydroxy precursor because the acetoxy group is a much better leaving group than a hydroxyl group, thus facilitating the formation of the nitrenium ion. The short half-life of these reactive metabolites means they typically react close to their site of formation. nih.gov

Table 3: Reactive Metabolites in the Acetamidostilbene Pathway

| Metabolite | Classification | Formation Mechanism | Key Characteristic |

|---|---|---|---|

| N-hydroxy-4-acetamidostilbene | Proximate Metabolite | CYP-mediated N-oxidation of parent compound | Precursor to N-acetoxy ester |

| This compound | Proximate Metabolite | NAT-catalyzed esterification of N-hydroxy form | Electrophilic; good leaving group |

| Nitrenium Ion | Ultimate Reactive Metabolite | Heterolytic cleavage of N-O bond in N-acetoxy form | Highly electrophilic; reacts with DNA |

Molecular Interactions with Biological Macromolecules

DNA Adduct Formation: Mechanisms and Structural Characterization

N-Acetoxy-4-acetamidostilbene is known to be a reactive ester that can form adducts with DNA. This reactivity is considered a critical step in its biological effects. The compound reacts with DNA bases, leading to the formation of multiple distinct products. This process has been studied in vitro using the compound itself or its closely related parent compounds, such as trans-4-acetylaminostilbene, to elucidate the nature of these DNA lesions.

In vitro studies have demonstrated that this compound (N-AcO-AAS) reacts readily with deoxyribonucleosides in aqueous solutions, yielding a variety of products. nih.gov The compound has been shown to generate numerous alkylation products upon reaction with mononucleosides. nih.gov Investigations involving the reaction of N-AcO-AAS with deoxyguanosine, deoxyadenosine (B7792050), and deoxycytidine have confirmed the formation of multiple, distinct adducts with each nucleoside, indicating broad reactivity. The pattern of adducts formed with isolated nucleosides has been shown to be largely representative of those formed when the entire DNA polymer is treated with the carcinogen. nih.gov

The reactions between this compound and deoxyribonucleosides lead to several structurally characterized adducts. Guanine (B1146940) is a primary target for adduction. The predominant products formed from the reaction of trans-4-N-acetoxy-N-acetylaminostilbene with deoxyguanosine are four cyclic guanine adducts. nih.gov These have been identified as regioisomers and stereoisomers of guanine-N2,β-N3,α-N-acetyl-aminobibenzyl. nih.gov While these cyclic adducts are the major products, other minor adducts involving the O6 position of guanine have also been suggested.

With adenosine (B11128), two major products have been identified. One is 1-(4-acetamidophenyl)-1-(N6-adenoxyl)-2-hydroxy-2-phenylethane. The other is a more complex structure, 3-(β-D-ribosyl)-7-phenyl-8-(4-acetamidophenyl)-7,8-dihydroimidazo[2,1-i]purine.

The reaction with cytidine (B196190) primarily results in a deamination product, leading to the formation of 1-(4-acetamidophenyl)-1-(3-uridyl)-2-hydroxy-2-phenylethane. Additionally, studies with the related compound acetamidostilbene have reported the formation of adducts at the C-5 position of cytosine. epa.gov

Table 1: DNA Adducts Formed from the Reaction of this compound with Deoxyribonucleosides

| Deoxyribonucleoside | Adduct Structure/Position | Description |

| Deoxyguanosine | Cyclic N2, N3-Guanine Adduct | The predominant product, existing as four distinct isomers. nih.gov |

| O6-Guanosine Derivatives | Minor adducts suggested from acid hydrolysis studies. | |

| Deoxyadenosine | N6-Adenosine Derivative | Identified as 1-(4-acetamidophenyl)-1-(N6-adenoxyl)-2-hydroxy-2-phenylethane. |

| Imidazopurine Derivative | A complex cyclic adduct: 3-(β-D-ribosyl)-7-phenyl-8-(4-acetamidophenyl)-7,8-dihydroimidazo[2,1-i]purine. | |

| Deoxycytidine | C5-Cytidine Adduct | Adduct formation at the C-5 position has been noted for the related acetamidostilbene. epa.gov |

| Deamination Product | Major product identified as a uridyl derivative resulting from the deamination of cytidine. |

The formation of adducts by this compound has significant stereochemical complexity. The major cyclic guanine adduct is formed as four distinct isomers. nih.gov These consist of two pairs of enantiomers, (S,S)- and (R,R)-, of two different regioisomers: guanine-N2,β-N3,α-N-acetyl-aminobibenzyl and guanine-N2,α-N3,β-N-acetyl-aminobibenzyl. nih.gov These isomers are formed in a specific ratio of approximately 9:9:1:1. nih.gov

The attachment of the bulky acetylaminostilbene moiety to the guanine base has a considerable conformational impact on the structure of nucleic acids. This steric hindrance is believed to impair the activity of nucleases, which could lead to incomplete enzymatic hydrolysis of the modified DNA. This suggests that the adducts can distort the DNA helix, potentially interfering with DNA replication and repair processes.

Quantifying the levels of DNA adducts in experimental models is crucial for understanding the dose-response relationship and tissue-specific effects. While precise quantitative data for this compound itself is limited, studies on its parent and precursor compounds, trans-4-acetylaminostilbene (AAS) and its N-hydroxy derivative (N-hydroxy-AAS), provide valuable insights.

In a study using female Wistar rats administered radiolabeled [3H]-trans-AAS, DNA binding was observed in various tissues. nih.gov The highest levels of binding were found in the liver, with approximately four times lower levels in the kidney and eight to ten times lower levels in the lung and Zymbal glands (a target tissue for carcinogenicity). nih.gov This indicates that while the target tissues for tumors are exposed to reactive metabolites, the highest concentration of adducts may occur in non-target tissues like the liver. nih.gov The study also highlighted the persistence of these adducts, with a calculated half-life of 34 days in liver DNA and 60 days in kidney DNA. nih.gov

Another study measured the DNA binding capacity of N-hydroxy-AAS in cultured human peripheral blood lymphocytes using a ³²P-postlabeling assay. pnas.org The results showed a DNA binding level of 17 ± 1 femtomoles of adduct per microgram of DNA, with the predominant adduct being the deacetylated dG(8)-trans-4-aminostilbene. pnas.org

Table 2: Quantitative DNA Adduct Data from Experimental Models with Acetylaminostilbene Derivatives

| Compound | Experimental System | Analytical Method | Finding |

| [3H]-trans-4-acetylaminostilbene | Female Wistar Rats | Radioactivity Measurement (³H) | Highest DNA binding in liver, followed by kidney (~1/4 of liver) and lung/Zymbal gland (~1/10 of liver). Adduct half-life of 34 days (liver) and 60 days (kidney). nih.gov |

| N-hydroxy-trans-4-acetylaminostilbene | Human Peripheral Blood Lymphocytes | ³²P-Postlabeling Assay | 17 ± 1 fmol adducts / µg DNA. pnas.org |

Stereochemical Aspects of Adduct Formation and Conformational Impact on DNA

RNA Adduct Formation: Characterization and Comparative Analysis

In addition to DNA, RNA is also a significant target for electrophilic compounds like this compound. The formation of RNA adducts can disrupt the intricate processes of transcription and translation, affecting protein synthesis and cellular regulation.

In vitro experiments have confirmed that this compound reacts with RNA, ribonucleosides, and synthetic homopolynucleotides such as poly(A), poly(C), and poly(G). nih.gov The reaction with ribonucleosides produces a spectrum of adducts similar to those seen with deoxyribonucleosides. A key finding is that the predominant adducts formed in RNA are the same cyclic N2,N3-guanine adducts that are most prevalent in DNA. This demonstrates that guanine residues are the most reactive sites within both major types of nucleic acids. nih.gov Furthermore, analysis of RNA treated with radiolabeled N-AcO-AAS detected a diol derivative, suggesting that alkylation of the phosphate (B84403) backbone may also occur. nih.gov

Distinction of RNA versus DNA Adduction Patterns

This compound (N-AcO-AAS) reacts with both RNA and DNA, but the patterns of adduction exhibit notable differences. Studies involving the treatment of homopolynucleotides, RNA, and DNA with radiolabeled N-AcO-AAS have revealed that many of the adducts formed with nucleosides in isolation are also produced when these nucleic acids are targeted. nih.gov

A key distinction in the adduction patterns between RNA and DNA lies in the alkylation of the phosphate backbone. When RNA was treated with radioactive N-AcO-AAS, a labeled metabolite, 1-(4-acetamidophenyl)-2-phenyl-1,2-ethanediol, was detected in the enzymatic digest. nih.gov The presence of this diol suggests that phosphate alkylation occurs in RNA. nih.gov This specific mode of interaction with the phosphate groups appears to be a distinguishing feature of its reaction with RNA compared to DNA.

| Macromolecule | Site of Adduction | Observed Products/Features |

| RNA | Phosphate backbone, Nucleobases | 1-(4-acetamidophenyl)-2-phenyl-1,2-ethanediol, Nucleobase adducts |

| DNA | Nucleobases | Nucleobase adducts |

Covalent Binding to Cellular Proteins and Other Macromolecules

The electrophilic nature of this compound facilitates its covalent binding to various cellular nucleophiles, including proteins. While specific protein targets of this compound are not extensively detailed in the provided research, the principles of covalent modification by reactive metabolites offer insights into its potential interactions.

Reactive intermediates of compounds structurally related to this compound are known to form covalent adducts with proteins. For example, the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine, primarily forms adducts with cysteine residues on liver proteins. nih.gov Similarly, the reactive N-acetoxy metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has been shown to form a covalent adduct with a peptide containing a cysteine residue, which is a sequence homologous to a potential target in human serum albumin. berkeley.edu This suggests that cysteine residues in proteins are likely targets for covalent modification by this compound.

General studies on flavonoid-protein interactions also indicate that nucleophilic amino acids such as cysteine and lysine (B10760008) are primary sites for the formation of covalent adducts. mdpi.com Given the electrophilic character of this compound, it is plausible that it follows a similar pattern of reactivity, targeting proteins with accessible and reactive nucleophilic residues.

While direct evidence linking this compound to the disruption of the tubulin-microtubule system is not available in the provided search results, some of its structural analogs are known to interact with tubulin. researchgate.net This raises the possibility that this compound could also interact with cytoskeletal proteins, but further research is needed to confirm such interactions.

| Interacting Molecule | Type of Interaction | Potential Amino Acid Targets |

| Cellular Proteins | Covalent Binding | Cysteine, Lysine |

| Serum Albumin | Covalent Binding | Cysteine |

Mechanisms of Genotoxicity and Mutagenesis

Induction of DNA Damage and DNA Repair Responses

The interaction of N-Acetoxy-4-acetamidostilbene with the cellular environment initiates the DNA damage response (DDR), a complex network of signaling pathways that detect lesions, arrest the cell cycle, and activate repair mechanisms. frontiersin.orgpromegaconnections.com The persistence of DNA damage can lead to genome instability and oncogenic transformation. promegaconnections.com

The primary mechanism of DNA damage by this compound is the formation of bulky DNA adducts. ontosight.ai As a reactive electrophilic compound, it covalently binds to nucleophilic sites on DNA bases. nih.gov Research has shown that this compound reacts with mononucleosides and polynucleotides, including both DNA and RNA, to form a variety of alkylation products. nih.gov These adducts are formed when the compound interacts with nitrogenous bases, with studies showing reactions with guanosine (B1672433), adenosine (B11128), and cytidine (B196190). univ-lille.fr Furthermore, evidence suggests that phosphate (B84403) alkylation may also occur, indicating the compound can react with the sugar-phosphate backbone of DNA. nih.gov

These bulky adducts distort the normal structure of the DNA helix. While direct induction of DNA strand breaks by this compound is not extensively documented, strand breaks can occur as a secondary consequence during the cellular processing and repair of these bulky lesions. promegaconnections.com

| DNA Lesion Type | Description | Relevant Nucleobases |

| Bulky Adducts | Covalent attachment of the this compound molecule to DNA bases. ontosight.ainih.gov | Guanine (B1146940), Adenine (B156593), Cytosine univ-lille.fr |

| Phosphate Alkylation | Reaction with the phosphate groups in the DNA backbone. nih.gov | DNA Backbone |

The presence of bulky DNA adducts formed by this compound poses a significant obstacle to the high-fidelity replicative DNA polymerases responsible for accurate genome duplication. nih.govmdpi.com When the replication machinery encounters such a lesion, it typically stalls, which can lead to replication fork collapse and cell death. nih.gov

To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). nih.govuconn.edu TLS utilizes specialized, low-fidelity DNA polymerases that can accommodate the distorted DNA template and synthesize across the lesion. uconn.edunih.gov This process is inherently error-prone because the specialized polymerases often lack proofreading activity and have a more open active site, which makes them less precise than replicative polymerases. nih.govnih.gov The recruitment of TLS polymerases to bypass this compound-induced adducts directly compromises DNA replication fidelity, introducing errors into the newly synthesized strand.

Cells possess several DNA repair pathways to correct different types of damage. Bulky adducts of the kind generated by this compound are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.org The NER machinery identifies helix-distorting lesions, excises a short single-stranded DNA segment containing the adduct, and synthesizes a new, correct strand using the undamaged strand as a template. mdpi.com

However, if these adducts are not repaired before the cell enters DNA synthesis, they trigger the aforementioned TLS pathway. Therefore, the adducts formed by this compound actively modulate cellular processes by either triggering the NER pathway for their removal or, if they persist, by activating the mutagenic TLS pathway during replication. The efficiency and fidelity of these pathways determine the ultimate biological outcome of the initial DNA damage.

Influence on DNA Replication Fidelity and Translesion Synthesis

Mutagenic Spectra and Molecular Basis of Mutation Induction

If the DNA adducts induced by this compound are not correctly repaired, they can lead to permanent mutations during subsequent rounds of DNA replication. genome.jp The pattern of these mutations, or the mutagenic spectrum, provides insight into the mechanism of damage and the cellular response.

The mutations arising from bulky adducts are typically point mutations (the substitution of a single base) and frameshift mutations (the insertion or deletion of one or more bases). carislifesciences.comlumenlearning.com Analysis of a closely related compound, N-acetoxy-N-2-acetylaminofluorene (N-AcO-AAF), reveals a characteristic mutation spectrum dominated by frameshift mutations, particularly single-base deletions, which frequently occur at repetitive sequences (e.g., G-C rich regions). nih.gov This suggests a mechanism of polymerase slippage during the bypass of the adduct. nih.gov Base substitutions are also observed. nih.gov

While direct studies on the full mutagenic spectrum of this compound are limited, it is anticipated to be similar to that of N-AcO-AAF, favoring frameshifts and point mutations. Additionally, related nitrostilbene derivatives have been shown to induce chromosomal aberrations in vivo, suggesting that this compound could potentially cause larger-scale genomic rearrangements. nih.gov

| Mutation Type | Description | Probable Mechanism |

| Point Mutation | Substitution of one nucleotide for another. carislifesciences.com | Miscoding by a TLS polymerase opposite the DNA adduct. |

| Frameshift Mutation | Insertion or deletion of nucleotides not divisible by three, altering the reading frame. carislifesciences.comscielo.br | Polymerase slippage at the lesion site, especially at repetitive sequences. nih.gov |

| Chromosomal Aberration | Structural changes to a chromosome. nih.gov | Potential consequence of unresolved DNA damage or repair intermediates. |

The molecular basis for the mutagenicity of this compound is intrinsically linked to the action of error-prone DNA polymerases during TLS. nih.govnih.gov Eukaryotic cells possess several specialized TLS polymerases, including members of the Y-family (such as Pol η, Pol ι, Pol κ, and Rev1) and the B-family (Pol ζ). mdpi.complos.org

When a replicative polymerase stalls at an this compound adduct, a TLS polymerase is recruited to perform the bypass. This is often a two-step process where one TLS polymerase (an "inserter") places a nucleotide opposite the damaged base, and another (an "extender"), frequently Pol ζ, continues synthesis from the distorted primer-template junction. nih.govplos.org Pol ζ is known to be a key player in damage-induced mutagenesis and can synthesize stretches of DNA in an error-prone manner even past the original lesion. plos.org The low fidelity of these polymerases is the direct cause of the point and frameshift mutations observed, as they are more likely to incorporate an incorrect nucleotide or to slip on the template DNA, solidifying a mutation in the genome. nih.govplos.org

Analysis of Point Mutations, Frameshifts, and Chromosomal Aberrations

Mechanistic Insights into Tumor Initiation in Model Systems

This compound (N-AcO-AAS) serves as a significant model compound for studying the mechanisms of chemical carcinogenesis, particularly the initial stages of tumor development. Research has demonstrated its role as a tumor initiator in various experimental models, providing critical insights into how certain chemical structures can lead to genotoxicity and mutagenesis.

The process of tumor initiation is the first step in multistage carcinogenesis, involving an irreversible alteration of a cell's genetic material. nih.gov this compound, a reactive ester of an aromatic amine, has been identified as an effective initiator of tumorigenesis. ontosight.ainih.gov Its mechanism of action is intrinsically linked to its chemical structure and reactivity towards cellular macromolecules, primarily DNA. ontosight.ai

Aromatic amines and their amide derivatives are often not directly carcinogenic but require metabolic activation into reactive intermediates that can damage DNA. ontosight.ainih.gov This bioactivation frequently proceeds through N-hydroxylation, mediated by cytochrome P450 enzymes, followed by a phase II conjugation reaction, such as O-acetylation. nih.govresearchgate.net This two-step activation process results in the formation of a reactive N-acetoxy ester, like this compound. This ester is unstable and can undergo heterolysis of the N-O bond to generate a highly electrophilic nitrenium ion. nih.govresearchgate.net This reactive intermediate is capable of attacking nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. ontosight.airesearchgate.net The formation of these DNA adducts is a critical event in the initiation of cancer. ontosight.airesearchgate.net

In vitro studies have shown that this compound reacts extensively with nucleic acids, including DNA and RNA, as well as with their constituent mononucleosides. nih.gov These reactions yield numerous different adducts, indicating multiple sites of interaction on the nucleic acid molecules. nih.govacs.org Evidence also suggests that the compound can cause phosphate alkylation on the nucleic acid backbone. nih.gov

Studies using animal models have confirmed the tumor-initiating potential of this compound. In a mouse skin carcinogenesis model, where tumors are induced by an initiator followed by a promoter, this compound demonstrated clear tumor-initiating activity. nih.govnih.gov Its potency was found to be comparable to other known carcinogenic N-acetoxy-N-arylacetamides. nih.gov

Table 1: Research Findings on Tumor Initiation by N-Acetoxy-N-arylacetamides in Mouse Skin

| Compound | Model System | Finding |

| This compound | Mouse Skin | Found to be an initiator of tumorigenesis. nih.gov |

| N-Acetoxy-2-acetamidophenanthrene | Mouse Skin | Showed the highest activity among the tested compounds. nih.gov |

| N-Acetoxy-2-acetamidofluorene | Mouse Skin | Activity was similar to this compound. nih.gov |

| N-Acetoxy-4-acetamidobiphenyl | Mouse Skin | Showed the lowest initiating activity in the group. nih.gov |

The genotoxic mechanism is further elucidated by the specific types of DNA damage it causes. The interaction of this compound with DNA components has been characterized, revealing the formation of stable covalent adducts which, if not repaired, can lead to mutations during DNA replication.

Table 2: In Vitro Interactions of this compound with Nucleic Acids

| System | Interaction/Product | Significance |

| Polynucleotides (Poly A, Poly C, Poly G), RNA, DNA | Formation of multiple adducts. nih.gov | Demonstrates broad reactivity with nucleic acid bases. |

| RNA | Detection of 1-(4-acetamidophenyl)-2-phenyl-1,2-ethanediol. nih.gov | Suggests alkylation of the phosphate backbone. |

| Mononucleosides | Formation of numerous alkylation products. nih.govacs.org | Confirms the compound's ability to chemically modify the building blocks of DNA and RNA. |

| 1-Methylcytosine | Deamination. acs.org | Implies a mechanism for inducing specific types of mutations. |

These findings from model systems underscore the role of this compound as a genotoxic agent whose carcinogenicity is driven by its metabolic activation to a reactive ester that forms DNA adducts, thereby initiating the process of tumor formation.

Comparative Chemical Biology and Structure Activity Relationships

Comparative Reactivity with Other N-Acyloxy-N-arylacetamides

The reactivity of N-acetoxy-4-acetamidostilbene (N-AcO-AAS) is best understood when compared to other related N-acyloxy-N-arylacetamides. These comparisons highlight the unique chemical properties conferred by the stilbene (B7821643) moiety.

The decomposition of N-acetoxy-N-arylacetamides can lead to the formation of highly reactive intermediates, such as N-aryl-N-acetylnitrenium ions and, in some cases, radical cations. aacrjournals.org The propensity to form these species varies significantly across different compounds and is linked to their biological activities. aacrjournals.org

Molecular orbital calculations have suggested a link between the adduct-forming capabilities of N-acetoxy-N-arylacetamides and their capacity to generate radical cations. aacrjournals.org A common method to test this is by observing the compound's ability to decolorize a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). In comparative studies, N-acetoxy-2-acetamidofluorene was found to rapidly decolorize DPPH, indicating a significant ability to form radical cations. aacrjournals.org N-acetoxy-2-acetamidophenanthrene demonstrated this activity much more slowly. aacrjournals.org In stark contrast, both this compound and N-acetoxy-4-acetamidobiphenyl showed almost no effect on DPPH. aacrjournals.org This suggests that N-AcO-AAS has a negligible tendency to form radical cations compared to compounds like N-acetoxy-2-acetamidofluorene. aacrjournals.org The reactivity of N-acetoxy-2-acetamidofluorene is thought to reflect a high percentage of radical cations among the ions formed during its decomposition, whereas the chemistry of other esters like N-acetoxy-2-acetamidophenanthrene is more typical of nonradical reactions involving N-aryl-N-acetylnitrenium ions. aacrjournals.org

| Compound | Relative Ability to Form Radical Cations | Reference |

|---|---|---|

| N-Acetoxy-2-acetamidofluorene | Rapid | aacrjournals.org |

| N-Acetoxy-2-acetamidophenanthrene | Slow | aacrjournals.org |

| This compound | Almost Negligible | aacrjournals.org |

| N-Acetoxy-4-acetamidobiphenyl | Almost Negligible | aacrjournals.org |

The differential ability to form reactive intermediates directly influences the types of adducts formed with cellular nucleophiles and, consequently, the biological potency of these compounds. aacrjournals.org For instance, N-acetoxy-2-acetamidofluorene exhibits a strong preference for forming adducts with guanosine (B1672433). aacrjournals.org In contrast, N-acetoxy-2-acetamidophenanthrene reacts at comparable levels with both adenosine (B11128) and guanosine. aacrjournals.org

While a direct comparative adduct profile for N-AcO-AAS under the same conditions is not detailed in the same study, its limited capacity for radical cation formation suggests its reactivity pathway is distinct from that of N-acetoxy-2-acetamidofluorene. aacrjournals.org N-AcO-AAS is known to be a carcinogen that reacts with mononucleosides to create a variety of alkylation products. nih.gov When N-AcO-AAS reacts with RNA and DNA in vitro, it forms numerous adducts. nih.gov The detection of 1-(4-acetamidophenyl)-2-phenyl-1,2-ethanediol in digests of RNA treated with N-AcO-AAS suggests that phosphate (B84403) alkylation may occur. nih.gov

Differential Abilities to Form Reactive Species (e.g., Radical Cations)

Influence of Stilbene Isomerism (Z/E) on Reactivity and Biological Activity

Stilbene and its derivatives, including N-AcO-AAS, can exist as two geometric isomers: Z (cis) and E (trans). This isomerism arises from the restricted rotation around the central carbon-carbon double bond. studymind.co.uk The spatial arrangement of the substituent groups is different in each isomer, which can lead to significant differences in physical and chemical properties, including reactivity and biological activity. studymind.co.ukresearchgate.net Generally, the E (trans) isomer is more stable due to reduced steric hindrance, as the bulky groups are positioned on opposite sides of the double bond. researchgate.net

In the context of genotoxicity, studies on related stilbene derivatives have demonstrated the profound impact of E/Z isomerism. For example, a study on various 4-nitrostilbene (B156276) derivatives found that both E and Z isomers were mutagenic. umich.edu The study, which primarily focused on eleven E-stilbenes and two Z-stilbenes, noted that the E-isomers were generally more active. umich.edu The difference in activity between isomers can be attributed to how they interact with biological macromolecules and how they are metabolized. nih.gov The specific geometry of an isomer can affect its fit into an enzyme's active site or its ability to intercalate into DNA, thereby influencing its biological effect. researchgate.net For this compound, the specific isomeric form [(E) or (Z)] is a critical factor in determining its precise reactivity and carcinogenic potential. nih.gov

Structure-Reactivity Relationships Governing DNA/RNA Adduction and Genotoxicity

The genotoxicity of N-AcO-AAS is intrinsically linked to its chemical structure, which dictates its metabolic activation and subsequent reaction with nucleic acids. The molecule possesses structural features, known as "structural alerts," that are associated with mutagenic potential. service.gov.ukfda.gov The aromatic amine substructure is one such alert. fda.gov

Upon heterolytic cleavage of the N-O bond, N-AcO-AAS forms a reactive N-acetylnitrenium ion. The stability and reactivity of this electrophilic intermediate are key determinants of its ability to form covalent adducts with DNA and RNA. umich.eduresearchgate.net The stilbene backbone plays a crucial role in modulating the properties of this nitrenium ion.

Studies on analogous compounds, such as nitrostilbene derivatives, have established quantitative structure-activity relationships (QSAR). umich.edu For these compounds, a correlation was found between mutagenic activity and the electronic properties (Hammett values) of substituents on the stilbene rings. umich.edu Electron-withdrawing groups were found to enhance mutagenicity, likely by stabilizing the hydroxylamine (B1172632) intermediate and making the ultimate nitrenium ion more reactive toward DNA. umich.edu This principle suggests that the electronic characteristics of the entire this compound molecule govern the reactivity of its ultimate carcinogenic species.

N-AcO-AAS reacts extensively with polynucleotides like RNA and DNA, forming a complex mixture of adducts. nih.gov The ability to alkylate various sites on nucleobases, and potentially the phosphate backbone, underscores its genotoxic mechanism. nih.gov The relationship between its structure and its adduct-forming pattern is a direct consequence of the reactivity of the electrophilic species generated upon its decomposition. aacrjournals.org

Advanced Analytical and Computational Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adductomics

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for DNA adductomics, a field focused on the comprehensive screening and identification of DNA modifications. frontiersin.orgfrontiersin.orgresearchgate.net This approach is essential for analyzing the complex mixtures that result from the reaction of N-Acetoxy-4-acetamidostilbene with nucleic acids or their constituent nucleosides. nih.gov The process involves treating DNA or homopolynucleotides with this compound, followed by enzymatic hydrolysis to break the biopolymer down into individual modified and unmodified deoxyribonucleosides. nih.gov This mixture is then separated by liquid chromatography, which allows for the detection of numerous alkylation products. nih.gov The high sensitivity and selectivity of LC-MS make it the predominant platform for DNA adduct analysis, capable of handling thermally labile molecules that are unsuitable for gas chromatography-mass spectrometry (GC-MS). spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial stages of structural elucidation of adducts formed by this compound. dntb.gov.ua Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental composition of an unknown adduct from its measured mass-to-charge ratio (m/z). pioneerpublisher.comchromatographyonline.com For example, in studies of adducts formed by analogous N-acetoxy arylamines, HRMS is used to confirm the molecular formula of the adduct by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. nih.gov This step is critical for distinguishing between different potential adduct structures. pioneerpublisher.com The high resolving power of these instruments significantly reduces background noise, thereby enhancing the selectivity of analyte detection. spectroscopyonline.com

Table 1: Representative High-Resolution Mass Spectrometry Data for an Arylamine-dG Adduct This table illustrates the typical data obtained in HRMS analysis for structural confirmation of a DNA adduct, using an analogous compound as an example.

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Deduced Molecular Formula |

| [M+H]⁺ | 387.1781 | 387.1784 | 0.8 | C₁₈H₂₃N₆O₄ |

| [M+H-deoxyribose]⁺ | 271.1307 | 271.1309 | 0.7 | C₁₈H₁₃N₆O |

Data modeled after findings for N-(deoxyguanosin-8-yl)-3,5-dimethylaniline, an adduct of a related N-acetoxy arylamine. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion (the adduct) and analyzing the resulting product ions. uab.eduresearchgate.net This technique is crucial for identifying the site of modification on the nucleobase and confirming the identity of the attached molecule. nih.gov A characteristic fragmentation pathway for nucleoside adducts during collision-induced dissociation (CID) is the neutral loss of the deoxyribose sugar moiety, which has a mass of 116.0473 Da. researchgate.netspectroscopyonline.com Observing this specific neutral loss confirms that the modification is on the nucleobase rather than the sugar. nih.gov Further fragmentation of the resulting base-adduct ion can help pinpoint the exact atom where the covalent bond was formed. nih.govberkeley.edu Multi-stage fragmentation (MSⁿ) in an ion trap can provide even more detailed structural information. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Adduct Structure Determination

While mass spectrometry provides excellent data on mass and composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous determination of the complete three-dimensional structure of isolated adducts. nih.govresearchgate.net After an adduct formed from the reaction of this compound is isolated in sufficient quantity and purity, a suite of NMR experiments is performed. nih.gov One-dimensional techniques like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of protons and carbons in the molecule. nih.govuniv-lille.fr Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, revealing how the stilbene (B7821643) moiety is attached to the nucleoside. nih.gov For example, HMBC spectra can show correlations between protons on the stilbene portion of the adduct and carbons on the purine (B94841) or pyrimidine (B1678525) ring of the nucleoside, providing conclusive evidence of the binding site. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for an Arylamine Adduct at the C8 Position of Deoxyguanosine This table presents example NMR data used to assign the structure of a DNA adduct, based on an analogous compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |

| dG C-8 | 146.5 | - | Ar-NH |

| dG C-4 | 150.3 | - | H-1' |

| Aryl-NH | - | 8.87 (s, 1H) | ArC-2,6, C-8 |

| Aryl-H-2,6 | 116.1 | 7.52 (s, 2H) | Ar-CH₃, Ar-NH |

| dG H-1' | 83.2 | 6.15 (t, 1H) | C-4, C-8 |

Data and assignments are modeled on the characterization of N-(deoxyguanosin-8-yl)-3,5-dimethylaniline. nih.gov Abbreviations: dG (deoxyguanosine), s (singlet), t (triplet).

Spectrophotometric and Spectroscopic Techniques for Reaction Monitoring

Simple and rapid spectroscopic techniques, particularly UV-Vis spectrophotometry, are valuable for monitoring the progress of reactions involving this compound and for characterizing certain products. researchgate.netresearchgate.net this compound and its nucleoside adducts possess distinct chromophores that absorb light in the ultraviolet region. The reaction with nucleosides yields multiple products, some of which may be unstable. researchgate.net In cases where adducts are too unstable to be isolated for full structural analysis by NMR, their UV spectra and pKa values can serve as the primary means of characterization. researchgate.netresearchgate.net By monitoring changes in the UV spectrum over time, researchers can track the consumption of the parent compound and the formation of products.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide powerful tools for understanding the intrinsic electronic properties of this compound and predicting its reactivity. These approaches complement experimental findings by offering insights into reaction mechanisms at the molecular level.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. arabjchem.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.com The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. emerginginvestigators.orgsapub.org For a reactive electrophile like the nitrenium ion derived from this compound, these calculations can help predict which sites on the molecule are most electron-deficient and thus most likely to react with nucleophilic sites on DNA bases. arabjchem.org Furthermore, mapping the molecular electrostatic potential (MEP) can visually identify the positive and negative regions of a molecule, highlighting the likely sites for electrophilic and nucleophilic attack. sapub.org

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance This table outlines important theoretical descriptors and their general interpretation in predicting chemical reactivity.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the electron-donating ability of a molecule. Higher values indicate a greater tendency to donate electrons. arabjchem.org |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the electron-accepting ability of a molecule. Lower values indicate a greater tendency to accept electrons. mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. emerginginvestigators.org |

| Dipole Moment | µ | Measures the overall polarity of a molecule, which can influence its solubility and interactions with other polar molecules. arabjchem.org |

| Mulliken Atomic Charges | - | Describes the distribution of electron charge among the atoms in a molecule, helping to identify electrophilic and nucleophilic centers. sapub.org |

Molecular Modeling and Dynamics Simulations of this compound-DNA Interactions

The carcinogenic activity of this compound is intrinsically linked to its ability to form covalent adducts with DNA, leading to conformational changes that can disrupt normal cellular processes like replication and transcription. Understanding the three-dimensional structure and dynamics of these DNA adducts at an atomic level is crucial for elucidating the mechanisms of its carcinogenicity. Molecular modeling and dynamics simulations have emerged as powerful tools to provide such detailed insights, complementing experimental data by offering a dynamic view of these complex interactions.

Computational approaches, including molecular docking, quantum mechanics/molecular mechanics (QM/MM), and classical molecular dynamics (MD) simulations, are employed to investigate the formation, structure, and stability of this compound-DNA adducts. These methods allow for the exploration of the conformational landscape of the adducted DNA, the identification of key interactions that stabilize the adduct, and the prediction of how these adducts might be recognized and processed by cellular machinery.

Molecular Docking: This technique is often used as an initial step to predict the preferred binding sites and orientations of this compound's reactive electrophile, the nitrenium ion, within the DNA grooves. While direct covalent docking is complex, non-covalent docking can provide insights into the initial association and positioning of the carcinogen before covalent bond formation.

Quantum Mechanics/Molecular Mechanics (QM/MM): The formation of a covalent bond between the carcinogen and a DNA base is a quantum mechanical event. QM/MM methods are particularly suited for studying the reaction mechanism of adduct formation. oup.comkemdikbud.go.id In this hybrid approach, the reactive site (the carcinogen and the target nucleotide) is treated with a high level of quantum mechanics theory, while the rest of the DNA duplex and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. oup.comresearchgate.net This allows for an accurate description of the bond-breaking and bond-forming processes.

Detailed Research Findings

While specific molecular modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar aromatic amines, such as N-acetyl-2-aminofluorene (AAF), and other stilbene derivatives provides a strong basis for predicting its behavior. kemdikbud.go.idtandfonline.comnih.gov

Studies on AAF, which also forms bulky adducts at the C8 position of guanine (B1146940), have shown that these adducts can adopt several conformations, most notably the 'syn' and 'anti' conformations relative to the guanine base. tandfonline.comoup.com In the 'syn' conformation, the fluorene (B118485) ring stacks with the adjacent base, causing significant distortion and often leading to base displacement. The 'anti' conformation places the aromatic moiety in the major or minor groove of the DNA, resulting in less severe, though still significant, helical distortions. tandfonline.comoup.com It is highly probable that this compound adducts exhibit similar conformational heterogeneity.

Molecular dynamics simulations on DNA containing stilbene derivatives have demonstrated that these molecules can interact with DNA through groove binding and intercalation, stabilized by hydrophobic and van der Waals interactions. researchgate.netnih.govrsc.org The planarity of the stilbene scaffold is a key determinant of its interaction mode.

Based on these analogous systems, molecular modeling of this compound-DNA adducts would likely investigate the following:

The energetic favorability of different adduct conformations (e.g., syn vs. anti).

The impact of the adduct on DNA helical parameters, such as twist, rise, and slide.

The role of the acetamido and phenyl groups in stabilizing the adduct within the DNA duplex through specific interactions.

The solvent accessible surface area of the adduct, which can influence its recognition by repair proteins.

The following interactive data tables represent hypothetical, yet plausible, findings from such computational studies, based on published research on similar compounds.

Table 1: Predicted Binding Energies and Conformational Data for this compound-dG Adducts

This table illustrates the type of data that could be generated from QM/MM and MD simulations to compare the stability of different adduct conformations. The binding energy (ΔE_binding) represents the strength of the interaction between the carcinogen and the DNA, while the Root Mean Square Deviation (RMSD) indicates the degree of structural deviation from canonical B-DNA.

| Adduct Conformation | Binding Site | Predicted ΔE_binding (kcal/mol) | Average RMSD from B-DNA (Å) | Key Stabilizing Interactions |

|---|---|---|---|---|

| syn | C8-Guanine | -45.8 | 2.5 | π-stacking with adjacent base, H-bond with phosphate (B84403) backbone |

| anti (Major Groove) | C8-Guanine | -38.2 | 1.8 | Hydrophobic interactions with groove walls |

| anti (Minor Groove) | C8-Guanine | -35.5 | 1.9 | van der Waals contacts |

Table 2: Analysis of Interatomic Interactions from Molecular Dynamics Simulations

This table provides a more detailed look at the non-covalent interactions that stabilize the adduct within the DNA duplex, which can be quantified from MD simulation trajectories.

| Adduct Conformation | Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| syn | Hydrogen Bond | Acetamido O -- Phosphate O | 2.9 | 65 |

| syn | π-Stacking | Stilbene Ring -- Adjacent Base | 3.5 | 85 |

| anti (Major Groove) | Hydrophobic Contact | Phenyl Ring -- Thymine Methyl | 4.2 | 70 |

Future Research Directions and Applications in Mechanistic Toxicology

Development of Novel In Vitro and Ex Vivo Models for Studying N-Acetoxy-4-acetamidostilbene Activity

To better understand the biological activity of this compound, future research must move beyond traditional two-dimensional cell cultures to models that more accurately reflect human physiology. ukri.org These advanced models are crucial for bridging the gap between simplified in vitro experiments and complex in vivo responses.

Organoid and Spheroid Cultures: Three-dimensional (3D) organoids, which preserve the properties of their tissue of origin, are ideal for studying carcinogenesis. ijbs.comfrontiersin.org For example, liver organoids can be used to model the metabolic activation of the parent compounds of this compound and the subsequent DNA damage in a more physiologically relevant context. ijbs.com The use of organoids derived from healthy, cancerous, or genome-edited human cells allows for the evaluation of genotoxic activity by assessing cancer progression and metastasis. frontiersin.orgfrontiersin.org

Microfluidic "Organ-on-a-Chip" Systems: Organ-on-a-chip (OOC) technology simulates the microenvironment of human organs on a microfluidic chip, offering a powerful platform for toxicology research. rsc.orgnih.govwikipedia.org These systems allow for the co-culture of different cell types and the application of mechanical forces, mimicking organ-level functions. wikipedia.orgnih.gov A "liver-on-a-chip," for instance, could be used to study the organ-specific metabolic pathways that lead to the formation of reactive intermediates from precursors of this compound and their subsequent genotoxicity. rsc.org This technology has the potential to replace animal models for drug discovery and toxin testing. wikipedia.org

Precision-Cut Tissue Slices: As an ex vivo model, precision-cut tissue slices from organs like the liver, kidney, or lung maintain the complex tissue architecture and cell-cell interactions. This makes them a valuable tool for investigating organ-specific toxicity and the formation of DNA adducts by compounds like this compound.

Table 1: Comparison of Advanced Models for Toxicological Research

| Model Type | Key Advantages | Limitations | Relevance to this compound Research |

|---|---|---|---|

| Organoid/Spheroid Cultures | - Preserves properties of origin tissue ijbs.com | - Lack of vascularization and immune components

| Ideal for studying metabolic activation of parent compounds and resulting DNA damage in a tissue-specific context. |

| Organ-on-a-Chip (OOC) | - Mimics organ-level structure and function wikipedia.org | - Complex fabrication

| Enables investigation of organ-specific genotoxic pathways and inter-organ interactions following exposure to parent compounds. rsc.org |

| Precision-Cut Tissue Slices | - Maintains native tissue architecture

| - Limited viability over time

| Useful for assessing organ-specific differences in adduct formation and repair. |

Investigation of Non-Canonical Adducts and their Biological Significance

Research has historically focused on the major DNA adducts formed by aromatic amines. However, the reactive intermediates of these compounds, including the nitrenium ion from this compound, can also form "non-canonical" or minor adducts with other DNA bases, RNA, and proteins. nih.govnih.gov

The reaction of this compound with nucleosides is known to produce a multitude of alkylation products. nih.govacs.org Studies have shown it reacts not only with guanosine (B1672433) but also with adenosine (B11128) and cytidine (B196190). researchgate.net Furthermore, evidence suggests that phosphate (B84403) alkylation may occur in RNA. nih.gov The investigation of adducts with other nucleobases like adenine (B156593) and cytosine is an important area of future research. For example, N-acetoxy-3,5-dimethylaniline, a related monocyclic aromatic amine, has been shown to form adducts with deoxyadenosine (B7792050) and deoxycytidine. nih.gov

The biological importance of these non-canonical adducts is largely unknown. Future work should aim to:

Identify and Characterize: Employ advanced analytical methods like high-resolution mass spectrometry to detect and structurally characterize these low-abundance adducts.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Elucidation

A systems biology approach, which integrates high-dimensional "omics" data, can provide a holistic view of the cellular response to this compound. openaccessjournals.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed models of the biological networks perturbed by this compound. bohrium.comnih.gov This approach can help in understanding the complex interplay between DNA damage, repair, and cellular fate decisions. nih.gov

This integration allows for the creation of physiological maps that detail the mechanistic effects of chemicals at the cellular and genetic levels. For this compound, this could involve:

Multi-omics Profiling: Characterizing the changes in gene expression, protein levels, and metabolite concentrations in cells exposed to the compound.

Network Modeling: Using the collected data to construct and analyze the signaling and metabolic pathways affected by the DNA adducts.

Biomarker Discovery: Identifying robust biomarkers of exposure and effect, which can be crucial for risk assessment. ptbioch.edu.pl The field of "adductomics," which aims to comprehensively screen for DNA adducts, is a key part of this strategy. ptbioch.edu.pl

Applications as a Probe for DNA Damage and Repair Pathways in Research

The ability of this compound to form specific, bulky DNA adducts makes it an excellent research tool for dissecting the mechanisms of DNA damage and repair. ontosight.airjeid.com

Nucleotide Excision Repair (NER) Studies: The bulky adducts formed by this compound are primarily recognized and removed by the NER pathway. mdpi.commdpi.com Therefore, the compound can be used as a specific probe to:

Investigate the efficiency of the two NER sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). mdpi.com

Study the roles of specific NER proteins, such as those in the TFIIH complex, in recognizing and processing these lesions. mdpi.com

Assess NER capacity in different cell types or in cells with genetic defects in NER-related genes, which are associated with disorders like Xeroderma Pigmentosum. mdpi.com

Translesion Synthesis (TLS) Research: When DNA adducts are not repaired, specialized DNA polymerases can bypass the lesion during replication, a process known as translesion synthesis. The adducts from this compound can serve as defined substrates to study the fidelity and efficiency of various TLS polymerases, providing insight into how cells tolerate and mutate from this type of DNA damage.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of N-Acetoxy-4-acetamidostilbene?

To ensure structural accuracy, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, NMR can confirm the presence of acetyl and acetamido groups via characteristic proton shifts (e.g., acetoxy groups typically show peaks near δ 2.1 ppm), while IR identifies functional groups like carbonyl stretches (~1700 cm⁻¹). HRMS validates the molecular ion peak against the theoretical mass .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent direct contact.

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of aerosols/dust.

- Emergency Preparedness : Install safety showers and eye-wash stations near the workspace.

- Storage : Store in a cool, dry place away from oxidizing agents .

Q. What are the foundational steps for synthesizing this compound?

Synthesis typically involves amide coupling and acetylation reactions. A common route starts with 4-acetamidostilbene, which undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetoxy group. Reaction optimization (e.g., solvent selection, temperature control) is critical to avoid side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) often enhance reaction efficiency due to their ability to stabilize intermediates (e.g., yields up to 86% in DCM vs. 40% in THF, as observed in analogous reactions ).

- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate acetylation.

- Temperature Gradients : Conduct trials at 0°C, room temperature, and reflux to identify ideal thermal conditions.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Contradictory stability data require:

- Controlled Replicates : Perform stability assays in triplicate under standardized pH buffers (e.g., pH 3–10).

- Degradation Product Analysis : Use HPLC-MS to identify hydrolysis byproducts (e.g., 4-acetamidostilbene or acetic acid).

- Environmental Controls : Document temperature, light exposure, and ionic strength, which may explain discrepancies .

Q. What methodological approaches are suitable for studying the metabolic pathways of this compound in biological systems?

Advanced strategies include:

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate via radiometric detection.

- In Vitro Assays: Use liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify primary metabolites.

- Computational Modeling : Apply molecular docking to predict enzyme-substrate interactions .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to assess the photostability of this compound?

A robust design includes:

- Light Exposure Gradients : Expose samples to UV-A (315–400 nm), UV-B (280–315 nm), and visible light at controlled intensities.

- Time-Course Analysis : Collect samples at intervals (e.g., 0, 6, 12, 24 hours) and quantify degradation via UV-Vis spectroscopy or HPLC.

- Control Groups : Shield aliquots from light to differentiate photolytic vs. thermal degradation .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Validate assumptions with:

- Goodness-of-Fit Tests : Assess residuals via Kolmogorov-Smirnov or Shapiro-Wilk tests.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Methodological Challenges

Q. How can researchers address low reproducibility in synthesizing this compound across laboratories?

Mitigation strategies include:

- Detailed SOPs : Specify reagent purity (e.g., ≥99%), solvent drying methods (e.g., molecular sieves), and stirring rates.

- Interlaboratory Comparisons : Share aliquots of starting materials (e.g., 4-acetamidostilbene) to standardize inputs.

- Quality Control : Implement in-process checks (e.g., TLC monitoring) to halt failed reactions early .

Q. What advanced techniques are available for detecting trace degradation products of this compound in environmental samples?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for preconcentration. For structural elucidation, employ NMR hyphenated techniques (e.g., LC-NMR) or high-resolution ion mobility spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.